molecular formula C11H12N2S B183643 1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine CAS No. 892592-60-8

1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine

Cat. No. B183643
M. Wt: 204.29 g/mol
InChI Key: ULSFSZFNGXBRHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Anticonvulsant Agents

1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine, as a variant of Schiff bases, has been explored for its anticonvulsant properties. Schiff bases synthesized from 3-aminomethyl pyridine exhibited significant seizure protection in various models, highlighting their potential as anticonvulsant agents. This underscores the compound's relevance in medicinal chemistry research for developing new therapeutic agents (Pandey & Srivastava, 2011).

Coordination Chemistry and Metal Complexes

The compound's utility extends to coordination chemistry, where it serves as a ligand forming complexes with various metals. For instance, its use in synthesizing Cu(II) complexes has been documented, showcasing different coordination behaviors based on the counter-anions involved. These studies contribute to our understanding of metal-ligand interactions and their potential applications in materials science and catalysis (Bettencourt-Dias, Scott, & Hugdal, 2010).

Catalysis and Organic Synthesis

In the field of organic synthesis, derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, closely related to the compound , have been synthesized and evaluated for their catalytic properties. These compounds demonstrate the potential of Schiff bases and their derivatives in catalytic applications, offering pathways for creating more efficient and selective catalysts (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Biomedical Applications

The compound's derivatives have been explored for biomedical applications, particularly in cellular imaging and photocytotoxicity. Iron(III) complexes involving similar structures have demonstrated potential in creating reactive oxygen species under red light, indicating their utility in photochemotherapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Chemosensors and Environmental Applications

Furthermore, the compound and its derivatives have been utilized in developing chemosensors, particularly for metal ions detection. This application is crucial in environmental monitoring and analytical chemistry, where sensitive and selective detection of ions like Zn2+ is essential (Kim, Noh, Hwang, Kang, Kim, & Kim, 2013).

properties

IUPAC Name

1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-10(6-12-4-1)7-13-8-11-3-5-14-9-11/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSFSZFNGXBRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406040
Record name 1-(Pyridin-3-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine

CAS RN

892592-60-8
Record name 1-(Pyridin-3-yl)-N-[(thiophen-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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